molecular formula C18H10BrFN2S B2958453 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile CAS No. 476669-75-7

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

Cat. No.: B2958453
CAS No.: 476669-75-7
M. Wt: 385.25
InChI Key: SUINJXHSDKEGJW-ZSOIEALJSA-N
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Description

(Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group at the 4-position and a 2-fluorophenyl moiety at the 3-position of the acrylonitrile backbone. The (Z)-stereochemistry is critical for its molecular interactions, as the spatial arrangement of substituents influences binding to biological targets.

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN2S/c19-15-6-3-5-13(9-15)17-11-23-18(22-17)14(10-21)8-12-4-1-2-7-16(12)20/h1-9,11H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINJXHSDKEGJW-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of bromine and fluorine substituents on the phenyl rings enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

Table 1: Anticancer Activity of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
HeLa (Cervical)6.5Inhibition of cell proliferation
A549 (Lung)7.0Cell cycle arrest at G2/M phase

The compound's mechanism of action includes inducing apoptosis in cancer cells and inhibiting cell proliferation through cell cycle arrest. Studies have indicated that it may interact with specific proteins involved in cancer cell survival pathways, such as Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus0.5Disruption of cell membrane integrity
Escherichia coli1.0Inhibition of protein synthesis
Candida albicans0.8Induction of oxidative stress

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes, leading to cell death .

Case Studies

  • Study on Anticancer Effects : A study conducted on MCF-7 and HeLa cells indicated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Research evaluating the antimicrobial properties demonstrated that the compound exhibited lower MIC values than conventional antibiotics against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties can be inferred by comparing it to structurally related acrylonitriles documented in the literature. Below is a detailed analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name & Source Substituents (Thiazole Position 4 / Acrylonitrile Position 3) Key Findings
Compound 15 Benzo[d]thiazol-2-yl / 3,4,5-trimethoxyphenyl Potent anticancer activity (GI₅₀: 0.021–12.2 μM) against 94% of cancer cells.
Compound 2 Benzo[d]thiazol-2-yl / 4-chlorophenyl Antioxidant activity (DPPH assay) exceeding ascorbic acid.
Compound 4-(4-Fluorophenyl)thiazol-2-yl / 3-hydroxy-4-methoxyphenyl Structural data highlights planarity except for perpendicular fluorophenyl.
Compound 4-(4-Fluorophenyl)thiazol-2-yl / (2-fluorophenyl)amino Biochemical applications (building blocks, intermediates).
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 3,4,5-Trimethoxyphenyl / Indol-3-yl Cytotoxic activity linked to trimethoxy and indole groups.

Physicochemical and Electronic Properties

  • Lipophilicity :
    • The 3-bromophenyl group increases lipophilicity (clogP ~3.5 estimated) compared to analogues with methoxy (clogP ~2.8) or hydroxy groups (clogP ~1.9) . This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

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